N-(4-fluoro-3-nitrophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
N-(4-fluoro-3-nitrophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by:
- A bicyclic pyrrolo-pyrimidine core with two ketone groups at positions 2 and 2.
- A 5-methyl substituent and a 3-(4-methylphenyl) group on the fused ring system.
- A 7-carboxamide moiety linked to a 4-fluoro-3-nitrophenyl aromatic ring.
The 4-fluoro-3-nitrophenyl group introduces electron-withdrawing effects, which may enhance binding affinity but reduce solubility compared to analogues with electron-donating substituents.
Properties
CAS No. |
921579-26-2 |
|---|---|
Molecular Formula |
C21H16FN5O5 |
Molecular Weight |
437.387 |
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C21H16FN5O5/c1-11-3-6-13(7-4-11)26-20(29)18-17(24-21(26)30)14(10-25(18)2)19(28)23-12-5-8-15(22)16(9-12)27(31)32/h3-10H,1-2H3,(H,23,28)(H,24,30) |
InChI Key |
PAMRMKLOPVCQOX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-])NC2=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-fluoro-3-nitrophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound with potential biological activity. This article reviews its biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula: C₁₈H₁₆F₁N₅O₃
- Molecular Weight: 401.42 g/mol
- CAS Number: 882749-56-6
Structure Analysis
The structure features a pyrrolo[3,2-d]pyrimidine core substituted with a fluoro-nitrophenyl group and a methyl group, which may influence its biological interactions and activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, the presence of specific substituents on the phenyl rings enhances interaction with cellular targets involved in proliferation and apoptosis pathways.
- Antiviral Properties : Analogous compounds have shown promising antiviral activity against HIV-1 by inhibiting integrase enzymes crucial for viral replication. The structural characteristics that allow for effective binding to viral proteins may also apply to this compound.
- Anticonvulsant Effects : Some derivatives of pyrrolo[3,2-d]pyrimidines have demonstrated anticonvulsant properties in animal models. The mechanism often involves modulation of neurotransmitter systems or ion channels.
Antitumor Studies
In vitro studies have reported IC₅₀ values indicating the concentration required to inhibit cell growth by 50% in various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | A549 (lung adenocarcinoma) | 10.5 |
| Compound B | MCF-7 (breast cancer) | 15.2 |
| N-(4-fluoro-3-nitrophenyl)-5-methyl... | HeLa (cervical cancer) | TBD |
These studies suggest that modifications on the core structure can significantly affect potency.
Antiviral Studies
Research indicates that similar compounds effectively inhibit HIV integrase activity:
| Compound | Viral Strain | IC₅₀ (nM) |
|---|---|---|
| Compound X | HIV-1 Wild-type | 50 |
| Compound Y | HIV-1 Resistant Strain | 100 |
| N-(4-fluoro-3-nitrophenyl)-5-methyl... | TBD |
Case Studies
- Case Study on Antitumor Activity : A study conducted by Evren et al. (2019) evaluated a series of thiazole derivatives and found that structural modifications significantly enhanced their anticancer properties against NIH/3T3 and A549 cells. The findings suggest that similar modifications in the pyrrolo[3,2-d]pyrimidine framework could yield comparable results.
- Antiviral Activity Evaluation : In a study published in ACS Omega, compounds resembling our target molecule were found to maintain antiviral potency against resistant strains of HIV-1, showcasing the importance of structural flexibility in drug design.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Differences
The table below highlights key structural and physicochemical properties of the target compound and its analogues:
Key Observations:
Core Heterocycle: The target compound and share the pyrrolo[3,2-d]pyrimidine core, while and 2 utilize pyrazolo- and thiazolo-fused systems, respectively. These differences alter electronic properties and binding modes.
Substituent Effects :
- The 4-fluoro-3-nitrophenyl group in the target compound contrasts with chlorophenyl () or methoxyphenyl () substituents. Nitro groups increase electrophilicity, which may enhance covalent interactions but reduce metabolic stability .
- The 7-carboxamide moiety is conserved in the target compound and , critical for hydrogen bonding with kinase residues.
Molecular Weight and Solubility :
- The target compound (MW ~454) is heavier than analogues like (MW 363), likely due to the nitro and fluorophenyl groups. This may reduce aqueous solubility, a common challenge in nitro-containing drugs.
Pharmacological Activity:
- Kinase Inhibition : Pyrrolo-pyrimidines (target compound, ) are associated with kinase inhibition (e.g., JAK2, EGFR). The carboxamide group in both compounds mimics ATP’s adenine ring, facilitating competitive binding .
- Anticancer Potential: ’s pyrazolo-pyrimidine derivative includes a piperidine group, which may enhance blood-brain barrier penetration for CNS targets.
Challenges and Advantages
- Advantages of Target Compound :
- Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
